molecular formula C20H25N7O B2925611 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2380009-58-3

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2925611
CAS No.: 2380009-58-3
M. Wt: 379.468
InChI Key: MWOUVNJBPFIJJM-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with a piperidine derivative. The final step involves the formation of the dihydropyridazinone ring. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-dimethylpyrimidine

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of three different heterocyclic rings, which can confer specific chemical and biological properties not found in simpler compounds

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-13-11-14(2)22-20(21-13)25-9-7-17(8-10-25)27-19(28)6-5-18(24-27)26-16(4)12-15(3)23-26/h5-6,11-12,17H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUVNJBPFIJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)N3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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